![molecular formula C13H18N2Se B13813878 [4-(Dipropylamino)phenyl] selenocyanate CAS No. 22037-09-8](/img/structure/B13813878.png)
[4-(Dipropylamino)phenyl] selenocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(Dipropylamino)phenyl] selenocyanate is an organic compound with the molecular formula C13H18N2Se It is a selenocyanate derivative of dipropylaminophenyl, characterized by the presence of a selenocyanate group (-SeCN) attached to a phenyl ring substituted with a dipropylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Dipropylamino)phenyl] selenocyanate typically involves the reaction of 4-(dipropylamino)phenylamine with selenium cyanide (SeCN). The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically isolated by filtration, washed, and dried under vacuum.
Análisis De Reacciones Químicas
Types of Reactions
[4-(Dipropylamino)phenyl] selenocyanate undergoes various chemical reactions, including:
Oxidation: The selenocyanate group can be oxidized to form seleninic acid derivatives.
Reduction: Reduction of the selenocyanate group can yield selenoethers or selenides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the selenocyanate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under mild conditions.
Major Products Formed
Oxidation: Seleninic acid derivatives.
Reduction: Selenoethers or selenides.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
[4-(Dipropylamino)phenyl] selenocyanate has several applications in scientific research:
Propiedades
Número CAS |
22037-09-8 |
|---|---|
Fórmula molecular |
C13H18N2Se |
Peso molecular |
281.27 g/mol |
Nombre IUPAC |
[4-(dipropylamino)phenyl] selenocyanate |
InChI |
InChI=1S/C13H18N2Se/c1-3-9-15(10-4-2)12-5-7-13(8-6-12)16-11-14/h5-8H,3-4,9-10H2,1-2H3 |
Clave InChI |
RROJSRCMDVCXKQ-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCC)C1=CC=C(C=C1)[Se]C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


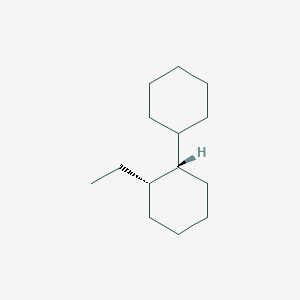
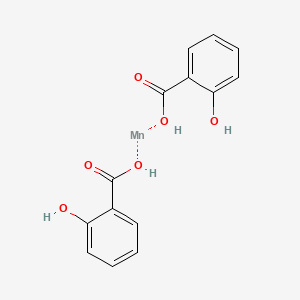
![(Z)-3-[(S)-pyridin-2-ylsulfinyl]prop-2-enoic acid](/img/structure/B13813806.png)


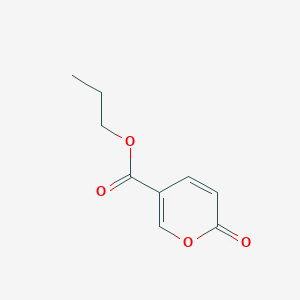
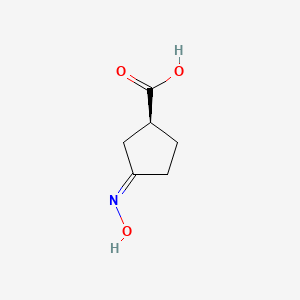
![2-(5,6-Dimethyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidin-2-ylsulfanyl)-N-thiophen-2-ylmethyl-acetamide](/img/structure/B13813829.png)
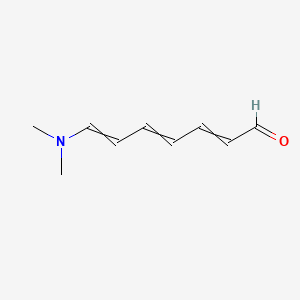
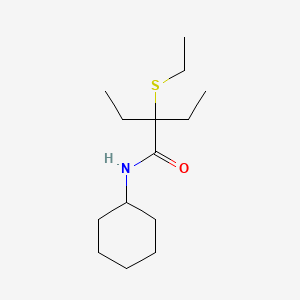

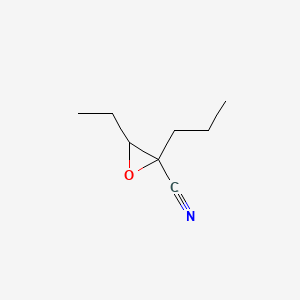
![7,18-Bis(2-methoxyethyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13813893.png)

